![molecular formula C15H16FNOS B2840917 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide CAS No. 1797871-32-9](/img/structure/B2840917.png)
3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide
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Description
3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide, also known as FPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPEP belongs to the class of compounds known as propanamides and has a molecular formula of C15H16FNO2S.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Analyses : Several compounds structurally similar to 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide have been synthesized using different techniques. For instance, derivatives of flurbiprofen, a compound related to 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide, were synthesized and fully characterized through NMR, UV, IR, and mass spectral data analysis (Manolov, Ivanov, & Bojilov, 2020); (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
- Antioxidant and Anticancer Activities : Some derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, which share structural similarities with 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide, have demonstrated significant antioxidant and anticancer activities. These compounds were tested against human cancer cell lines, revealing their potential in medical applications (Tumosienė et al., 2020).
Molecular Properties and Pharmacokinetics
- Pharmacokinetic Studies : Detailed pharmacokinetic studies on related compounds like S-1, a selective androgen receptor modulator, provide insights into the absorption, distribution, metabolism, and elimination of such compounds. This information is crucial for understanding the behavior of similar compounds in biological systems (Wu et al., 2006).
Chemical Structure and Crystallography
- Crystal Structure Analysis : The crystal structure of compounds containing thiophene rings, like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been analyzed to understand the chemical bonding and molecular configuration, which is crucial in pharmaceuticals and material science (Nagaraju et al., 2018).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNOS/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLXSMGPKNELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide |
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